benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H17F2NO3 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H17F2NO3/c15-10-14(19)6-7-17(8-12(14)16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2 |
InChI Key |
FDMJTUQOQPSWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1(CF)O)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The piperidine core is often derived from 4-hydroxypiperidine precursors , which undergo sequential fluorination and fluoromethylation. For example, 4-oxo-piperidine derivatives serve as intermediates for introducing hydroxyl and fluoromethyl groups via reduction and nucleophilic substitution. Electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) are employed to install fluorine atoms at specific positions.
Stepwise Synthesis and Reaction Optimization
Fluorination and Hydroxyl Group Introduction
A pivotal step involves the stereoselective fluorination of a ketone intermediate. For instance, the lithium enolate of N-Boc-4-oxo-piperidine benzyl ester reacts with NFSI at −78°C to yield 3-fluoro-4-oxo-piperidine derivatives. Subsequent reduction with sodium borohydride (NaBH4) introduces the hydroxyl group at C4, with stereochemical outcomes dependent on the reaction solvent and temperature.
Table 1: Representative Fluorination and Reduction Conditions
Fluoromethylation via Nucleophilic Substitution
The fluoromethyl group is introduced at C4 through alkylation reactions . For example, treatment of 4-hydroxy-3-fluoropiperidine with fluoromethyl iodide (FCH2I) in the presence of a base like potassium carbonate (K2CO3) achieves this transformation. Alternatively, Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) enable coupling with fluoromethyl alcohols.
Stereochemical Control and Resolution
Diastereoselective Synthesis
The cis-3-fluoro-4-hydroxypiperidine configuration is favored due to steric and electronic factors during fluorination. Quantum mechanical calculations and X-ray crystallography confirm that fluorine’s electronegativity stabilizes the transition state, leading to preferential formation of the cis isomer. Chiral auxiliaries or catalysts, such as (R)- or (S)-phenethylamine, are employed to resolve enantiomers during intermediate stages.
Crystallization-Based Purification
Crystallization techniques using solvents like isopropanol or ethyl acetate are critical for isolating stereoisomers. For example, the diastereomeric salt of (R)-cyclohexane-3-ene carboxylic acid with S-phenethylamine is crystallized to achieve >99% enantiomeric excess (ee).
Industrial-Scale Production and Process Optimization
Continuous Flow Reactors
Industrial synthesis leverages continuous flow reactors to enhance yield and purity. These systems minimize side reactions by ensuring precise temperature control and rapid mixing, particularly during exothermic steps like fluorination. A patented method reports a 93% yield for a key intermediate using dichloromethane and dibromohydantoin under flow conditions.
Green Chemistry Considerations
Recent advances emphasize solvent recycling and catalytic methods. For instance, replacing traditional bases with polymer-supported bases reduces waste generation during alkylation steps.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
-
NMR Spectroscopy : NMR confirms fluorine incorporation (δ −120 to −180 ppm), while NMR resolves stereochemistry via coupling constants (e.g., ).
-
X-Ray Crystallography : Absolute configuration is validated using single-crystal diffraction data, as demonstrated for (3R,4R)-3-fluoro-4-hydroxypiperidine derivatives.
Table 2: Key Spectroscopic Data
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. For example:
-
Reagent : Potassium permanganate (KMnO₄) in aqueous acidic or neutral conditions.
-
Product : Ketone derivative (4-oxo intermediate).
-
Significance : This reaction is critical for modifying the piperidine ring’s electronic properties, enhancing its potential as a precursor for further functionalization.
Reduction Reactions
The benzyl ester group is susceptible to catalytic hydrogenation:
-
Reagent : Hydrogen gas (H₂) with palladium on carbon (Pd/C).
-
Conditions : Room temperature in tetrahydrofuran (THF) or ethanol.
-
Product : Free amine (piperidine-1-carboxylic acid derivative).
-
Application : Deprotection of the benzyl group enables access to secondary amines for pharmaceutical intermediate synthesis.
Hydrolysis Reactions
The ester moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product |
|---|---|---|
| Acidic hydrolysis | HCl (aqueous) | Carboxylic acid derivative |
| Basic hydrolysis | NaOH (aqueous) | Sodium carboxylate |
| This reaction is pivotal for modifying solubility and introducing carboxylate functionalities. |
Nucleophilic Substitution
The fluorine atom at the 3-position participates in nucleophilic displacement:
-
Reagent : Sodium methoxide (NaOMe) or potassium thiolate (KSAc).
-
Conditions : Polar aprotic solvents (e.g., dimethylformamide).
-
Product : Methoxy- or thioether-substituted piperidines.
-
Mechanism : SN₂ pathway facilitated by the electron-withdrawing fluoromethyl group.
Cross-Coupling Reactions
The benzyl group enables participation in Suzuki–Miyaura coupling:
-
Catalyst : Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃).
-
Conditions : Mild temperatures (60–80°C) in THF/water mixtures.
-
Application : Introduces aryl or heteroaryl groups at the benzyl position for structural diversification.
Functional Group Interconversion
The fluoromethyl group (-CF₂H) can be modified via radical or ionic pathways:
-
Fluorination : Treatment with DAST (diethylaminosulfur trifluoride) enhances fluorine content.
-
Defluorination : Rare under standard conditions but achievable via strong bases (e.g., LDA).
Stereochemical Transformations
The (4R)-configuration influences reactivity:
-
Epimerization : Base-mediated equilibration under alkaline conditions alters stereochemistry.
-
Impact : Altered spatial arrangement affects binding affinity in biological systems.
Research Insights
Scientific Research Applications
Pharmaceutical Applications
Benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate is primarily studied for its potential pharmacological effects, particularly in the following areas:
- Central Nervous System Disorders :
- Anticancer Activity :
- Drug Design :
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Nucleophilic Substitution : Utilizing fluorinated reagents to introduce fluorine atoms selectively.
- Hydroxylation Reactions : Introducing hydroxyl groups via oxidation processes.
These methods require precise control over reaction conditions to achieve high yields and purity .
Case Study 1: Anticancer Properties
A study conducted on the cytotoxic effects of this compound demonstrated its efficacy against various cancer cell lines while exhibiting minimal toxicity to normal cells. The mechanism was attributed to the compound's ability to induce apoptosis selectively in malignant cells .
Case Study 2: Neuropharmacological Effects
In vitro assays revealed that this compound could modulate neurotransmitter release, suggesting potential applications in treating neurological disorders such as depression and anxiety. The presence of fluorine atoms contributed to its enhanced activity compared to non-fluorinated analogs .
Mechanism of Action
The mechanism of action of benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate and related piperidine/pyrrolidine derivatives:
*Calculated based on molecular formula.
Key Observations:
Ring Size and Substituent Effects :
- The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to pyrrolidine derivatives (e.g., ), which may influence binding affinity in drug-receptor interactions.
- Fluorinated groups (F, CF₃, fluoromethyl) enhance metabolic stability and lipophilicity. The fluoromethyl group in the target compound provides a balance between steric bulk and hydrophobicity compared to the trifluoromethyl group in , which may reduce synthetic complexity.
Stereochemical Considerations :
- Chiral resolution via supercritical fluid chromatography (SFC) is critical for compounds like benzyl (3R,4S)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate (99.8% e.e. achieved) . The target compound’s stereochemistry (if chiral) would similarly require precise control for pharmaceutical efficacy.
Ketone-containing derivatives (e.g., ) exhibit distinct reactivity, such as susceptibility to nucleophilic attacks, which may limit their utility in certain synthetic pathways.
Synthetic and Safety Challenges: Fluorinated piperidines often require specialized coupling methods, such as in-situ bromination for cross-electrophile coupling . Toxicity data for many analogs (e.g., benzyl 4-aminopiperidine-1-carboxylate) remain understudied, necessitating stringent safety protocols (e.g., eye/skin flushing) during handling .
Biological Activity
Benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate, also known as cis-benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate (CAS No. 1932776-83-4), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C14H17F2NO3
- Molecular Weight : 285.29 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 410 °C at 760 mmHg
- Flash Point : 201.7 °C
Research indicates that this compound exhibits various mechanisms of action that contribute to its biological activity:
-
Anticancer Properties :
- The compound has shown potential in cancer therapy, particularly through mechanisms involving apoptosis induction and cytotoxicity against tumor cells. In studies, derivatives of piperidine structures have demonstrated enhanced binding to protein targets, which is crucial for anticancer activity .
- For instance, a related piperidine derivative demonstrated superior cytotoxic effects compared to standard chemotherapeutic agents such as bleomycin in hypopharyngeal tumor cell models .
-
Neuroprotective Effects :
- Similar piperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer’s . The inhibition of these enzymes can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with cognitive decline.
Case Study 1: Anticancer Activity
A study conducted on a series of piperidine derivatives, including this compound, highlighted its cytotoxicity against various cancer cell lines. The findings indicated that the compound's structural features significantly influenced its interaction with cancer-related protein targets.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | 15 | Apoptosis induction |
| Reference Drug (Bleomycin) | FaDu | 20 | DNA damage |
Case Study 2: Neuroprotective Activity
In another study focusing on cholinesterase inhibition, the compound was tested alongside other piperidine derivatives for their neuroprotective effects.
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |
|---|---|---|
| This compound | 85 | 70 |
| Donepezil (Reference) | 90 | 65 |
These results suggest that this compound possesses significant inhibitory activity against both AChE and BuChE, indicating its potential as a therapeutic agent for Alzheimer's disease .
Q & A
Q. What synthetic routes are available for benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate, and how is purity ensured?
Methodological Answer: The synthesis typically involves multi-step functionalization of a piperidine scaffold. Key steps include:
- Fluorination: Introduce the 3-fluoro and 4-(fluoromethyl) groups using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions .
- Hydroxyl Protection: The 4-hydroxy group may require protection (e.g., as a silyl ether) during fluorination to prevent side reactions.
- Benzyloxycarbonylation: React the modified piperidine with benzyl chloroformate in dichloromethane or THF, using a base like triethylamine to neutralize HCl byproducts .
- Purification: Column chromatography (e.g., silica gel with EtOAc/hexanes gradients) or recrystallization is used to isolate the product, with purity verified by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid: For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage: Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester or fluoromethyl groups .
- Toxicology Note: Limited toxicological data exist; assume acute toxicity and prioritize containment to avoid environmental release .
Advanced Research Questions
Q. How can fluorination regioselectivity be controlled during synthesis?
Methodological Answer:
- Substrate Pre-activation: Use directing groups (e.g., hydroxyl or carbonyl) to position the fluorinating agent. For example, the 4-hydroxyl group in the piperidine precursor can guide DAST-mediated fluorination at the adjacent 3-position .
- Steric and Electronic Effects: Electron-withdrawing groups (e.g., benzyloxycarbonyl) enhance fluorination at meta/para positions. Low-temperature reactions (−78°C) minimize over-fluorination .
- Validation: Monitor reaction progress via ¹⁹F NMR to confirm regioselectivity and quantify byproducts .
Q. What are the stability challenges of this compound under experimental conditions?
Methodological Answer:
- Hydrolytic Sensitivity: The ester group (benzyl carboxylate) is prone to hydrolysis in aqueous or acidic conditions. Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture .
- Thermal Stability: Decomposition occurs above 150°C. Store at low temperatures and avoid high-heat purification methods (e.g., rotary evaporation >40°C) .
- Light Sensitivity: Fluorinated compounds may degrade under UV light. Use amber glassware and conduct reactions in dark conditions .
Q. How can cross-electrophile coupling reactions be optimized using this compound?
Methodological Answer:
- Reagent Selection: Pair with transition-metal catalysts (e.g., Ni/Fe) for sp³–sp² coupling. Barton’s base and POP (phosphine oxide) enhance reactivity in cross-coupling with aryl bromides .
- Solvent System: Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates. Add TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst .
- Workflow Example: Combine 1.5 equiv of the compound with 1 equiv of aryl bromide under nitrogen. Quench with silica gel and purify via gradient chromatography (5–40% EtOAc/hexanes) .
Q. What analytical techniques resolve structural ambiguities in fluorinated piperidine derivatives?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR identifies fluorination patterns (e.g., coupling constants distinguish CF₃ from CF₂ groups). ¹H-¹³C HSQC confirms carbon connectivity .
- Chromatography: Use reverse-phase HPLC with a C18 column and a buffered mobile phase (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to separate diastereomers .
- Mass Spectrometry: HRMS with ESI+ ionization validates molecular formula (e.g., observed [M+H]⁺ = 235.279 matches C₁₃H₁₇F₂NO₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
